molecular formula C14H15ClN2 B3257169 4-Chloro-2-cyclohexylquinazoline CAS No. 284486-58-4

4-Chloro-2-cyclohexylquinazoline

Cat. No. B3257169
Key on ui cas rn: 284486-58-4
M. Wt: 246.73 g/mol
InChI Key: ZMCCPGKJLTWKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452912B2

Procedure details

2-Cyclohexyl-4-hydroxyquinazoline was treated with phosphorus oxychloride and N,N-dimethylaniline according to the procedure described in S. Lee et al., J. Med. Chem. 1995, 38(18), 3457, to give a nearly quantitative yield of 2-cyclohexyl-4-chloroquinazoline as a yellow solid, which was used immediately in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[N:16]=[C:15](O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.P(Cl)(Cl)([Cl:20])=O.CN(C)C1C=CC=CC=1>>[CH:1]1([C:7]2[N:16]=[C:15]([Cl:20])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=NC2=CC=CC=C2C(=N1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NC2=CC=CC=C2C(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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